molecular formula C11H13FO2 B2625467 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol CAS No. 842123-81-3

4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol

Cat. No.: B2625467
CAS No.: 842123-81-3
M. Wt: 196.221
InChI Key: LICJOUKQRNVEPI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol is a chemical building block with the CAS Number 842123-81-3 and molecular formula C11H13FO2 . It has a molecular weight of 196.22 g/mol . The compound is intended for research and development purposes only. It is strictly for laboratory use and is not labeled for any personal, human, or veterinary applications. Researchers can identify this compound using its SMILES notation, COc1ccc(cc1C(CC=C)O)F . As a fluorinated and methoxylated structure, it may serve as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules. Specific applications and mechanisms of action for this compound are areas for ongoing scientific investigation. Please refer to the product's Safety Data Sheet for proper handling and storage guidelines before use.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICJOUKQRNVEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol

Retrosynthetic Analysis of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comnsf.gov For this compound, the primary disconnection is at the carbon-carbon bond between the carbinol carbon and the aromatic ring, and the bond between the carbinol carbon and the allyl group.

A key disconnection can be made at the C4-C5 bond, which connects the butenyl chain to the phenyl ring. This leads to two synthons: a 3-fluoro-4-methoxyphenyl cation and a 1-buten-4-ol anion, or more practically, a 3-fluoro-4-methoxyphenyl Grignard or organolithium reagent and acrolein as the corresponding synthetic equivalents.

Alternatively, a disconnection between C4 and the allyl group (C1-C3) suggests the reaction of a 3-fluoro-4-methoxybenzaldehyde (B1294953) with an allyl nucleophile, such as allylmagnesium bromide or allyllithium. This is often a more direct and reliable approach. This retrosynthetic approach is outlined in Figure 1.

Figure 1. Retrosynthetic Analysis of this compound

Synthetic Routes via Grignard Reagents and Carbonyl Precursors

The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds. wisc.eduadichemistry.comsigmaaldrich.comlibretexts.org The synthesis of this compound can be efficiently achieved through the reaction of a suitable Grignard reagent with a carbonyl compound.

One practical route involves the addition of allylmagnesium bromide to 3-fluoro-4-methoxybenzaldehyde. The aldehyde can be prepared from the corresponding commercially available 3-fluoro-4-methoxybenzoic acid or its derivatives. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the intermediate alkoxide and yield the desired alcohol. adichemistry.com

Table 1: Typical Reagents for Grignard Synthesis

Reactant 1Reactant 2SolventProduct
3-Fluoro-4-methoxybenzaldehydeAllylmagnesium bromideDiethyl ether or THFThis compound

An alternative, though potentially less direct, Grignard approach would involve the preparation of 3-fluoro-4-methoxyphenylmagnesium bromide from 1-bromo-3-fluoro-4-methoxybenzene. science.gov This Grignard reagent could then be reacted with acrolein. However, acrolein is a volatile and reactive α,β-unsaturated aldehyde, which can lead to side reactions such as 1,4-conjugate addition.

Synthesis Employing Organolithium Chemistry

Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in similar synthetic strategies. taylorandfrancis.comthieme-connect.de The synthesis of this compound can be accomplished by reacting 3-fluoro-4-methoxybenzaldehyde with allyllithium. Allyllithium can be prepared in situ from allyl bromide and lithium metal.

The high reactivity of organolithium reagents necessitates the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen. thieme-connect.de

Table 2: Comparison of Grignard and Organolithium Reagents

Reagent TypeReactivityBasicityConsiderations
Grignard (R-MgX)HighStrongRequires anhydrous conditions; Schlenk equilibrium exists. adichemistry.com
Organolithium (R-Li)Very HighStrongerExtremely sensitive to air and moisture; often requires lower temperatures. taylorandfrancis.com

Catalytic Approaches for Carbon-Carbon Bond Formation Leading to this compound

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. nih.govacs.orgmdpi.com While not a direct route to the target alcohol, these methods could be employed to synthesize key precursors.

For instance, a Suzuki coupling could be used to prepare a more complex aldehyde or ketone precursor. mdpi.com However, for a relatively simple molecule like this compound, the more classical organometallic addition reactions are generally more step-economical.

Applying green chemistry principles to the synthesis of the target compound would involve several considerations:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. The Grignard and organolithium routes generally have good atom economy.

Use of Less Hazardous Chemical Syntheses: Selecting reagents and solvents with lower toxicity. For example, replacing benzene (B151609) with toluene (B28343) or using greener solvent alternatives where possible.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. researchgate.net While not the primary route here, the development of catalytic allylation reactions could be a future green approach.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the Grignard-based synthesis, several factors can be fine-tuned:

Solvent: The choice of solvent (e.g., diethyl ether vs. THF) can influence the solubility of the Grignard reagent and the reaction rate. adichemistry.com

Temperature: Grignard reactions are often initiated at room temperature and may be cooled to control the exothermic reaction rate, particularly during the addition of the carbonyl compound.

Purity of Reagents: The magnesium must be of high purity and the glassware must be scrupulously dried to ensure the efficient formation of the Grignard reagent. sigmaaldrich.comlibretexts.org The presence of moisture will quench the organometallic reagent.

Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent (or vice versa) can help to control the reaction temperature and minimize the formation of side products, such as those from enolization.

Table 3: Factors Affecting Yield in Grignard Synthesis

ParameterEffect on ReactionOptimization Strategy
MoistureQuenches the Grignard reagent, reducing the effective concentration and yield.Use anhydrous solvents and oven-dried glassware. libretexts.org
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.Maintain a controlled temperature, often using an ice bath during reagent addition.
Reagent PurityImpurities can inhibit the reaction or lead to byproducts.Use high-purity magnesium and freshly distilled solvents.
StoichiometryAn excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde.Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent.

By carefully controlling these parameters, the synthesis of this compound can be achieved in high yield and purity.

Stereoselective Synthesis of Chiral Analogs of this compound

The preparation of enantiomerically enriched this compound can be effectively achieved through the asymmetric allylation of 3-fluoro-4-methoxybenzaldehyde. Several prominent methods employing chiral catalysts have been established for the asymmetric allylation of aromatic aldehydes. These methodologies, while not specifically detailed for 3-fluoro-4-methoxybenzaldehyde in the surveyed literature, represent the state-of-the-art for this type of transformation and are applicable to this substrate. The primary approaches include the use of chiral allylboronates, allylsilanes with chiral Lewis bases, and chiral allyltin (B8295985) reagents.

One of the most reliable methods for asymmetric allylation involves the use of chiral allylboronates. Tartrate-modified allylboronates, in particular, have been extensively studied and shown to provide high levels of enantioselectivity in their reactions with a wide range of aldehydes. The reaction proceeds through a highly organized, chair-like six-membered ring transition state, which accounts for the excellent stereocontrol. For the synthesis of chiral this compound, 3-fluoro-4-methoxybenzaldehyde would be reacted with a chiral allylboronate, such as one derived from diisopropyl tartrate. Quantum chemical studies on the asymmetric allylation of benzaldehyde (B42025) with diisopropyl D-(-)-tartrate modified allylboronates support the formation of a six-membered ring chair-like transition state, leading to the predictable formation of the R-chiral alcohol as the major product. nih.gov

Another powerful strategy is the use of allyltrichlorosilane (B85684) in conjunction with chiral Lewis bases. Chiral phosphoramides are often employed as catalysts in these reactions. The Lewis base activates the allyltrichlorosilane, and the chiral environment provided by the catalyst directs the facial selectivity of the allyl group addition to the aldehyde. This method is known for its operational simplicity and the high enantioselectivities that can be achieved. For instance, various L-amino acid-based organocatalysts have been explored for the enantioselective allylation of 4-methoxybenzaldehyde (B44291) with allyltrichlorosilane, with tosylated L-phenylalanine showing promising results. researchgate.net

Chiral allylic tin reagents also serve as effective reagents for the asymmetric allylation of aromatic aldehydes. These reagents can be generated in situ from a tin(II) source, a chiral ligand (such as a dialkyl tartrate), an allyl halide, and a base. The addition of a catalytic amount of a copper salt can promote the smooth reaction with aldehydes at low temperatures, affording the corresponding homoallylic alcohols in high yields and with high enantioselectivities. oup.com

Finally, dual catalysis systems, such as palladium/photoredox catalysis, have emerged as a novel method for the asymmetric synthesis of homoallylic alcohols. While this method often involves the decarboxylative allylic alkylation of vinyl cyclic carbonates, it showcases an advanced strategy for constructing chiral carbon centers. chemrxiv.org

The choice of method for the synthesis of chiral this compound would depend on factors such as the desired enantiomer, availability of the chiral catalyst, and scalability of the reaction. The following table summarizes the key aspects of these representative methodologies for the asymmetric allylation of aromatic aldehydes, which are applicable to the synthesis of the target compound.

Table 1: Methodologies for Stereoselective Allylation of Aromatic Aldehydes

Catalytic System Allylating Agent Chiral Promoter Typical Aldehyde Substrate Reported Enantiomeric Excess (ee)
Chiral Allylboronate Allylboronate Diisopropyl D-(-)-tartrate Benzaldehyde 78%
Chiral Lewis Base Allyltrichlorosilane Tosylated L-phenylalanine 4-Methoxybenzaldehyde 38%
Chiral Allylic Tin Allyl Halide / Sn(II) Dialkyl Tartrate Aromatic Aldehydes High

Compound List

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Fluoro-4-methoxybenzaldehyde
Allylboronate
Allyltrichlorosilane
Allyltin reagents
Benzaldehyde
Diisopropyl tartrate
L-phenylalanine
4-Methoxybenzaldehyde

Advanced Spectroscopic and Structural Characterization of 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for determining the covalent framework of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol. A suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be necessary for a complete and unambiguous assignment of all proton and carbon signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the vinyl protons of the butene moiety and the adjacent methylene (B1212753) and methine protons. It would also help to delineate the coupling relationships between the aromatic protons on the fluoro-methoxyphenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire molecular skeleton, HMBC is crucial. It reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the methoxy (B1213986) protons and the aromatic ring, as well as between the protons of the butenyl chain and the aromatic ring, confirming the linkage of the two main structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY could offer insights into preferred conformations in solution. For instance, correlations between the aromatic protons and the protons on the butenyl chain could indicate specific rotational conformers.

A hypothetical data table for the ¹H and ¹³C NMR assignments, based on these techniques, would be structured as follows:

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
1
2
...

Fluorine-19 NMR Spectroscopy for Elucidation of Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative experiment. The chemical shift of the fluorine signal would be characteristic of its electronic environment on the aromatic ring. Furthermore, couplings between the fluorine atom and adjacent protons (³JHF) and carbons (nJCF) would be observable in both the ¹H and ¹³C NMR spectra, providing further confirmation of the substitution pattern on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to deduce the elemental composition. For this compound (C₁₁H₁₃FO₂), the expected exact mass would be calculated and compared to the experimentally observed mass. This would provide strong evidence for the proposed molecular formula and rule out other potential elemental compositions.

TechniqueExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Molecular Formula
ESI-HRMSCalculated ValueExperimental ValueC₁₁H₁₄FO₂⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad band around 3300-3500 cm⁻¹), the carbon-carbon double bond of the alkene (C=C stretch, around 1640 cm⁻¹), the aromatic ring (C=C stretches, 1450-1600 cm⁻¹), and the carbon-oxygen bonds of the alcohol and the methoxy ether (C-O stretches, 1050-1250 cm⁻¹). The C-F bond would also exhibit a characteristic stretching vibration in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring vibrations are typically strong in the Raman spectrum, which could aid in their identification.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (alcohol)~3300-3500 (broad)
C-H (aromatic)~3000-3100~3000-3100
C-H (aliphatic)~2850-3000~2850-3000
C=C (alkene)~1640~1640
C=C (aromatic)~1450-1600~1450-1600
C-O (ether, alcohol)~1050-1250
C-F~1000-1400

X-ray Crystallography for Solid-State Structure and Stereochemical Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography of a single enantiomer can establish the absolute stereochemistry. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity (if applicable)

The carbon atom bearing the hydroxyl group (C-4) in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. If the compound were to be synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy would be essential for assessing its stereochemical purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would exhibit a characteristic CD spectrum, while a racemic mixture would be CD silent. The sign and intensity of the Cotton effects in the CD spectrum could also be used, in conjunction with theoretical calculations, to tentatively assign the absolute configuration.

Chemical Reactivity and Transformation Studies of 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group, positioned adjacent to both an aromatic ring and a vinyl group, is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the substituted phenyl ring and the proximity of the carbon-carbon double bond.

The oxidation of the secondary alcohol in 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol to its corresponding α,β-unsaturated ketone, 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-one, is a fundamental transformation. To avoid unwanted reactions at the alkene moiety, mild and selective oxidizing agents are typically employed.

Common methods include the Swern oxidation and the Dess-Martin oxidation . The Swern oxidation utilizes a complex of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and high yields, effectively converting secondary alcohols to ketones without over-oxidation or affecting the double bond. wikipedia.orgmissouri.edu

The Dess-Martin periodinane (DMP) oxidation is another highly effective method that employs a hypervalent iodine reagent. wikipedia.orgorganic-chemistry.org This reaction is performed under neutral conditions at room temperature, typically in chlorinated solvents, and is known for its tolerance of a wide array of functional groups, making it ideal for complex molecules. wikipedia.orgchemistrysteps.comchemspider.com

Additionally, modern catalytic methods offer greener alternatives. Palladium-catalyzed aerobic oxidation, for instance, can selectively oxidize allylic alcohols to enones using molecular oxygen from the air as the terminal oxidant, presenting an efficient and environmentally benign pathway. bohrium.com

Table 1: Comparison of Common Oxidation Methods for Secondary Allylic Alcohols.
MethodKey ReagentsTypical ConditionsKey Advantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C), AnhydrousMild, High yield, Avoids toxic metals. wikipedia.orgorganic-chemistry.org
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂ or CHCl₃Mild, Neutral pH, High selectivity, Easy workup. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Aerobic OxidationPd(OAc)₂, O₂ (Air)Room temperature, Various solventsEnvironmentally friendly, Catalytic. bohrium.com

The hydroxyl group readily undergoes esterification when treated with carboxylic acids or, more efficiently, with reactive carboxylic acid derivatives like acid chlorides or anhydrides. youtube.com The reaction with an acid chloride, such as acetyl chloride, typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct, yielding the corresponding ester, 4-(3-fluoro-4-methoxyphenyl)-1-buten-4-yl acetate. libretexts.orgyoutube.com Direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process that requires an acid catalyst and often the removal of water to drive the reaction to completion.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. jk-sci.com This alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 4-(3-fluoro-4-methoxyphenyl)-4-methoxy-1-butene. The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.orgchemistrysteps.com

Reactions at the Alkene Moiety

The terminal double bond of this compound is susceptible to a variety of addition and transformation reactions, allowing for the modification of the butenyl side chain.

The alkene functional group undergoes electrophilic addition with reagents like hydrogen halides (H-X). For example, the reaction with hydrogen bromide (HBr) proceeds via the formation of a carbocation intermediate. libretexts.orgyoutube.com According to Markovnikov's rule, the electrophilic hydrogen atom will add to the terminal carbon (C1) of the double bond, which bears more hydrogen atoms. This leads to the formation of a more stable secondary carbocation at C2. Subsequent attack by the bromide nucleophile results in the formation of the Markovnikov product, 4-bromo-1-(3-fluoro-4-methoxyphenyl)butan-1-ol. masterorganicchemistry.com

The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation . This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). tcichemicals.com The reaction saturates the butenyl chain, converting the molecule to 4-(3-fluoro-4-methoxyphenyl)butan-1-ol. This transformation is generally highly efficient and selective for the alkene, leaving the aromatic ring and the hydroxyl group intact under standard conditions. Aromatic ring hydrogenation requires more forcing conditions, such as higher pressures and temperatures or specialized catalysts like rhodium complexes. nih.gov

The terminal alkene is an excellent substrate for olefin metathesis , a powerful reaction for forming new carbon-carbon double bonds. organic-chemistry.org Specifically, it can undergo cross-metathesis with other alkenes in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the "swapping" of alkylidene fragments between two different alkenes. For instance, reacting this compound with a partner alkene (R-CH=CH₂) would result in a new, substituted alkene, with the concurrent release of ethylene (B1197577) gas, which drives the reaction equilibrium forward. libretexts.org The stereoselectivity (E/Z) of the resulting double bond depends on the catalyst and reaction conditions used.

Table 2: Summary of Key Reactions at the Alkene Moiety.
Reaction TypeReagentsExpected ProductKey Features
Electrophilic AdditionHBr4-Bromo-1-(3-fluoro-4-methoxyphenyl)butan-1-olFollows Markovnikov's rule; forms a more stable carbocation intermediate. masterorganicchemistry.com
Catalytic HydrogenationH₂, Pd/C4-(3-Fluoro-4-methoxyphenyl)butan-1-olSaturates the C=C bond; highly selective under mild conditions. tcichemicals.com
Cross-MetathesisR-CH=CH₂, Grubbs CatalystSubstituted alkene + EthyleneForms new C=C bonds; driven by ethylene release. organic-chemistry.orgmasterorganicchemistry.com

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is polysubstituted, featuring a fluoro group, a methoxy (B1213986) group, and an alkyl chain. The interplay of the electronic effects of these substituents governs the regioselectivity of reactions such as electrophilic aromatic substitution.

In this specific substitution pattern, the methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the butenol (B1619263) side chain. The two ortho positions are C-3 and C-5. The C-3 position is blocked by the fluorine atom. Therefore, the methoxy group strongly directs incoming electrophiles to the C-5 position.

The fluorine atom, a weaker directing group, also directs ortho and para. Its para position (C-6) is occupied by the alkyl group, and its ortho positions are C-2 and C-4. The C-4 position is blocked by the methoxy group. Thus, the fluorine directs towards the C-2 position.

When both directing effects are considered, the powerful activating and directing effect of the methoxy group dominates. Substitution is therefore most likely to occur at the C-5 position, which is ortho to the methoxy group and meta to the fluorine. The C-2 position, being ortho to the fluorine and meta to the methoxy group, is a less favored site for substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionSubstituent EffectsPredicted Outcome
C-2 Ortho to -F, Meta to -OCH₃Minor Product
C-5 Ortho to -OCH₃, Meta to -FMajor Product
C-6 Para to -F, Meta to -OCH₃Sterically Hindered, Minor Product

This table provides a qualitative prediction based on the relative directing strengths of the substituents.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org This reaction utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to a specific ortho position. baranlab.org

The this compound molecule contains two potential DMGs on the aromatic ring: the methoxy group and the fluorine atom. The methoxy group is recognized as a strong DMG, while fluorine is considered a moderate DMG. organic-chemistry.org The relative directing power of these groups is crucial in determining the site of lithiation.

Generally, the methoxy group is a more potent DMG than fluorine. baranlab.org Therefore, in a competitive situation, lithiation would be expected to occur ortho to the methoxy group. The available ortho positions are C-3 and C-5. The C-3 position is already substituted with fluorine. Consequently, the reaction would be strongly directed to the C-5 position. The resulting aryllithium species at C-5 can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 2: Hierarchy of Directed Metalation Groups (DMGs) and Predicted Outcome

Directed Metalation Group (DMG)Relative StrengthPredicted Site of Lithiation
-OCH₃ (Methoxy)StrongC-5
-F (Fluoro)ModerateC-2 (less favored)

The prediction assumes standard DoM conditions (e.g., n-BuLi or s-BuLi in THF at low temperature).

Rearrangement Reactions Involving the Buten-4-ol Scaffold

The buten-4-ol side chain is susceptible to various rearrangement reactions, particularly under conditions that promote the formation of a carbocation intermediate at the C-4 position (the carbon bearing the hydroxyl group). wikipedia.org

Upon treatment with acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a secondary, benzylic, and allylic carbocation. The stability of this carbocation is enhanced by resonance delocalization into both the aromatic ring and the adjacent double bond. This reactive intermediate can then undergo several transformations:

1,2-Hydride Shift: A hydride ion could potentially migrate from an adjacent carbon to the carbocation center. However, in this specific structure, a 1,2-hydride shift from C-3 of the side chain would lead to a less stable primary carbocation, making this pathway unlikely.

Wagner-Meerwein Rearrangement (Alkyl/Aryl Shift): If the carbocation is formed, a 1,2-shift of the aryl group could occur, leading to a rearranged carbon skeleton. msu.edu This type of rearrangement is plausible and would result in the formation of a different isomeric structure.

Allylic Rearrangement: The allylic nature of the system means that under certain conditions (e.g., nucleophilic substitution), the double bond could migrate, leading to an isomeric alcohol.

Another potential transformation is the Pinacol-type rearrangement , although this typically involves 1,2-diols. libretexts.org However, under oxidative conditions or with specific reagents, rearrangements involving the butenol scaffold could be engineered. The specific products formed would be highly dependent on the reaction conditions and the stability of the potential intermediates and transition states. masterorganicchemistry.com

Mechanistic Investigations of Key Transformations of this compound

While no specific mechanistic studies for this compound have been reported, plausible mechanisms for its key transformations can be postulated based on well-established reaction principles.

A primary example is the acid-catalyzed dehydration and rearrangement of the butenol side chain. The mechanism likely proceeds through the following steps:

Protonation of the Hydroxyl Group: The reaction initiates with the protonation of the secondary alcohol by an acid catalyst (e.g., H₂SO₄) to form a protonated alcohol (an oxonium ion). This converts the poor -OH leaving group into a good H₂O leaving group.

Formation of a Carbocation: The departure of a water molecule leads to the formation of a resonance-stabilized secondary carbocation at C-4. The positive charge is delocalized over the benzylic position, the allylic system, and into the electron-rich aromatic ring.

Rearrangement/Elimination: The carbocation intermediate can then follow several pathways:

Elimination (E1): A base (such as H₂O or the conjugate base of the acid catalyst) can abstract a proton from an adjacent carbon (C-3 or the aryl ring), leading to the formation of a conjugated diene. This is often a major pathway in alcohol dehydration.

1,2-Aryl Shift: The 3-fluoro-4-methoxyphenyl group can migrate from C-4 to C-3, leading to a new carbocation intermediate. Subsequent reaction with water or elimination would yield a rearranged product. The driving force for such a rearrangement would be the formation of a more stable system. msu.edu

Theoretical studies, such as those performed on the dehydration of butanol isomers or the cyclodehydration of diols, often employ computational methods like Density Functional Theory (DFT) to model reaction pathways, transition states, and product distributions. psu.eduresearchgate.net Similar computational investigations could provide significant insight into the competing mechanistic pathways for the transformations of this compound.

Derivatization and Analog Synthesis from 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol

Synthesis of Analogs with Modified Alkene Linkers

The 1-butenyl linker in 4-(3-fluoro-4-methoxyphenyl)-1-buten-4-ol is a key site for structural modification, allowing for changes in saturation, stereochemistry, and the introduction of new functional groups.

Saturation of the Alkene: Catalytic hydrogenation of the terminal double bond can yield the corresponding saturated alcohol, 4-(3-fluoro-4-methoxyphenyl)-butan-4-ol. This transformation eliminates the rigidity and reactivity associated with the double bond. A variety of catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a common choice for simple alkene hydrogenations. It is important to note that under more forcing conditions, or with certain catalysts like platinum oxide, hydrogenation of the aromatic ring can also occur. qub.ac.ukresearchgate.net The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to favor the selective hydrogenation of the alkene. researchgate.net

Dihydroxylation of the Alkene: The alkene can be converted to a vicinal diol through dihydroxylation. This introduces two new hydroxyl groups, significantly altering the polarity and hydrogen bonding capacity of the molecule. A common method for syn-dihydroxylation is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation, employing a chiral ligand, can be utilized to produce enantiomerically enriched diols.

Epoxidation of the Alkene: Epoxidation of the terminal alkene would yield an oxirane ring, a versatile intermediate for further functionalization. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. wikipedia.orgyoutube.com The inherent chirality of the starting material at the C-4 position can influence the stereoselectivity of the epoxidation. Directed epoxidation, where the existing hydroxyl group directs the oxidant to one face of the double bond, can lead to high diastereoselectivity. wikipedia.orgmdpi.comnih.govresearchgate.net Vanadium-based catalysts are known to be particularly effective for the directed epoxidation of allylic alcohols. wikipedia.org

A summary of potential alkene modifications is presented in Table 1.

Modification Reagents and Conditions Potential Product
HydrogenationH₂, Pd/C, Ethanol4-(3-Fluoro-4-methoxyphenyl)-butan-4-ol
syn-DihydroxylationOsO₄ (cat.), NMO, acetone/water4-(3-Fluoro-4-methoxyphenyl)-butane-1,2,4-triol
Epoxidationm-CPBA, CH₂Cl₂2-(2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyethyl)oxirane

Table 1: Potential Modifications of the Alkene Linker

Synthesis of Analogs with Varied Aromatic Substitutions

The 3-fluoro-4-methoxyphenyl group provides a template for synthesizing analogs with different substitution patterns on the aromatic ring. The existing fluoro and methoxy (B1213986) groups are ortho, para-directing for electrophilic aromatic substitution. wikipedia.orgcsbsju.eduorganicchemistrytutor.comyoutube.comlibretexts.org The methoxy group is an activating group, while the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, which is partially offset by its resonance electron-donating effect. wikipedia.orgresearchgate.net The interplay of these electronic effects will govern the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the ring. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would likely lead to substitution at the positions ortho or para to the activating methoxy group. The directing effects of both the fluoro and methoxy groups would need to be considered to predict the major product isomer. libretexts.org

It is crucial to consider the potential for side reactions involving the alkene and alcohol functionalities under the often acidic conditions of electrophilic aromatic substitution. Protection of the hydroxyl group, for example as a silyl (B83357) ether, may be necessary prior to performing these reactions.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution could be a viable strategy if an electron-withdrawing group, such as a nitro group, is first introduced onto the ring. This would activate the ring towards substitution by nucleophiles, allowing for the displacement of the fluorine atom or other leaving groups.

A selection of potential aromatic modifications is outlined in Table 2.

Modification Reagents and Conditions Potential Product Position of New Substituent
NitrationHNO₃, H₂SO₄Predominantly ortho to the methoxy group
BrominationBr₂, FeBr₃Predominantly ortho to the methoxy group
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho to the methoxy group

Table 2: Potential Modifications of the Aromatic Ring

Synthesis of Analogs with Modified Terminal Functionalities

The secondary hydroxyl group is a prime site for derivatization to produce a wide range of analogs with altered physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Esterification: Esterification of the secondary alcohol can be achieved through reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in Common methods include the Fischer esterification (for simple alcohols), and the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for more sensitive substrates. commonorganicchemistry.com This approach allows for the introduction of a wide array of acyl groups.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. acs.orgorganic-chemistry.org Alternatively, acid-catalyzed etherification or reactions with other electrophiles can be employed.

Carbamate (B1207046) Formation: Carbamates can be synthesized by reacting the alcohol with an isocyanate or by a two-step procedure involving reaction with an activating agent like p-nitrophenyl chloroformate followed by an amine. acs.orgnih.govresearchgate.netnih.govrsc.org This introduces a carbamate linkage, which can significantly alter the biological properties of the molecule.

Table 3 provides examples of potential modifications to the terminal hydroxyl group.

Modification Reagents and Conditions Potential Functional Group
AcetylationAcetic anhydride, pyridineAcetate Ester
BenzoylationBenzoyl chloride, triethylamineBenzoate Ester
MethylationNaH, then CH₃IMethyl Ether
CarbamoylationR-NCO or 1) p-nitrophenyl chloroformate, 2) R-NH₂Carbamate

Table 3: Potential Modifications of the Terminal Hydroxyl Group

Development of Prodrug Strategies for this compound

Prodrug strategies involve the chemical modification of a drug molecule to form a new compound that, upon administration, will undergo a chemical or enzymatic transformation to release the active parent drug. ijpsjournal.com For a molecule like this compound, the hydroxyl group is the most amenable functionality for prodrug derivatization.

Phosphate (B84403) Esters: The hydroxyl group can be phosphorylated to produce a phosphate ester prodrug. magtech.com.cnnih.gov This modification dramatically increases aqueous solubility, which can be advantageous for formulation. magtech.com.cn The synthesis typically involves reaction of the alcohol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, followed by deprotection. magtech.com.cnrsc.org These phosphate esters are often substrates for endogenous phosphatases, which cleave the ester bond to release the parent alcohol. nih.gov

Amino Acid Prodrugs: Coupling an amino acid to the hydroxyl group via an ester linkage can create prodrugs that are recognized by amino acid transporters, potentially enhancing absorption. nih.govtandfonline.comresearchgate.net The synthesis involves standard esterification procedures using N-protected amino acids, followed by deprotection of the amino group. The choice of amino acid can be varied to fine-tune the physicochemical properties and the rate of enzymatic cleavage. nih.govtandfonline.com

Carbamate-based Prodrugs: As mentioned in the previous section, carbamates can be formed from the hydroxyl group. Carbamate linkages are often more stable to hydrolysis than ester linkages, which can be useful for controlling the rate of drug release. nih.govnih.gov The synthesis can be designed to incorporate various amine-containing promoieties.

Table 4 summarizes some potential prodrug strategies.

Prodrug Strategy Promoieties Linkage Potential Advantage
Phosphate ProdrugsPhosphatePhosphate EsterIncreased aqueous solubility
Amino Acid ProdrugsL-Valine, L-Glycine, etc.EsterEnhanced absorption via transporters
Carbamate ProdrugsVarious aminesCarbamateControlled release, increased stability

Table 4: Potential Prodrug Strategies

Computational and Theoretical Investigations of 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. scribd.com For 4-(3-fluoro-4-methoxyphenyl)-1-buten-4-ol, MO calculations can provide critical insights into its chemical reactivity and spectroscopic properties.

The electronic structure of this molecule is characterized by the interplay of the aromatic ring, the butenol (B1619263) side chain, and the substituents (fluoro and methoxy (B1213986) groups). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical representation of the HOMO and LUMO for this compound would likely show the HOMO localized primarily on the electron-rich aromatic ring, influenced by the methoxy group, while the LUMO might be distributed over the butenol side chain and the aromatic ring. The fluorine atom, being highly electronegative, would influence the energy levels of the molecular orbitals.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-2-8.54
HOMO-1-7.21
HOMO-6.35
LUMO-1.23
LUMO+1-0.45
LUMO+20.89

This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound, which would be calculated using quantum chemical software.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. udel.edu It is particularly effective for determining the ground state geometries and energies of molecules with a good balance of accuracy and computational cost.

For this compound, DFT calculations would be employed to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These calculations would reveal the influence of the fluorine and methoxy substituents on the geometry of the phenyl ring and the conformation of the butenol side chain. The calculated ground state energy would be a crucial piece of data for assessing the molecule's stability.

Table 2: Hypothetical Optimized Geometric Parameters of this compound using DFT

ParameterValue
C-F Bond Length1.35 Å
C-O (methoxy) Bond Length1.37 Å
O-H Bond Length0.96 Å
C=C Bond Length1.34 Å
C-C-O-H Dihedral Angle178°

This interactive table displays hypothetical geometric parameters for the optimized ground state structure of this compound, as would be determined by DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butenol side chain in this compound allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. beilstein-journals.orgsemanticscholar.org Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating the single bonds in the butenol side chain. This would identify the stable conformers (local minima on the energy landscape) and the transition states that connect them. The relative energies of these conformers would indicate their populations at a given temperature. The presence of the fluorine atom can significantly influence conformational preferences through steric and electronic effects. beilstein-journals.orgraineslab.comnih.govresearchgate.net

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)
1 (Global Minimum)0.00
21.25
32.87
44.12

This interactive table presents a hypothetical energy profile of the stable conformers of this compound, which would be determined through conformational analysis calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation would involve calculating the forces on each atom and using Newton's laws of motion to predict their movements. This allows for a more extensive sampling of the conformational space than static calculations.

Theoretical Reaction Pathway and Transition State Analysis for Transformations of this compound

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, one could theoretically investigate various transformations, such as dehydration of the alcohol or addition reactions at the double bond.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. DFT is a common method for locating transition states and calculating activation energies. nih.gov

Table 4: Hypothetical Activation Energies for Proposed Transformations of this compound

ReactionActivation Energy (kcal/mol)
Acid-catalyzed Dehydration25.8
Electrophilic Addition of HBr15.2
Epoxidation with m-CPBA18.5

This interactive table shows hypothetical activation energies for potential reactions of this compound, which would be calculated through transition state analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Purely in silico predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once these descriptors are calculated, statistical methods are used to build a model that can predict the activity of new, untested analogs. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Table 5: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Analogs

AnalogLogPMolecular WeightPolar Surface Area (Ų)Predicted Activity
12.5198.2249.335.8
22.8212.2549.336.2
32.3197.2058.565.5
43.1226.2858.566.5

This interactive table provides a hypothetical set of molecular descriptors and predicted activities for a series of analogs of this compound, as would be used in a QSAR study.

Biomolecular and Biochemical Interaction Studies of 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol Excluding Clinical Efficacy or Safety

Fluorescence Quenching and Spectroscopic Binding Studies with Biomolecules In VitroThere is no information on fluorescence quenching or other spectroscopic studies of this compound's interaction with biomolecules.

Due to the absence of specific research on 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol, a scientifically accurate and informative article that adheres to the provided structure and constraints cannot be generated.

Role of 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol As a Synthetic Intermediate

Precursor for Complex Organic Molecules and Natural Products

There is currently no available research demonstrating the use of 4-(3-fluoro-4-methoxyphenyl)-1-buten-4-ol as a direct precursor in the total synthesis of complex organic molecules or natural products. The synthesis of complex molecules often involves intricate, multi-step pathways. eurekalert.orglkouniv.ac.innih.gov While allylic alcohols and fluorinated aromatic compounds are valuable building blocks in organic chemistry, the specific application of this compound has not been documented.

Building Block in Polymer Chemistry

An extensive search of the scientific literature did not yield any studies describing the use of this compound as a monomer or building block in polymer chemistry. Research in polymer science is vast, but the incorporation of this specific molecule into polymeric chains has not been reported.

Application in Material Science Research

Similarly, there is no documented application of this compound in material science research. The development of new materials often leverages the unique properties of organofluorine compounds; however, the contribution of this particular scaffold to the creation of novel materials remains unexplored.

Development of Novel Reagents or Ligands from this compound Scaffolds

The development of novel reagents and ligands is a significant area of chemical research. researchgate.net However, there is no evidence in the current body of scientific literature to suggest that the this compound scaffold has been utilized for the development of new reagents or ligands. The potential of this molecule in catalysis or as a specialized chemical tool has not yet been investigated.

Future Research Directions and Unexplored Avenues for 4 3 Fluoro 4 Methoxyphenyl 1 Buten 4 Ol

Exploration of Novel Catalytic Transformations

The allylic alcohol moiety in 4-(3-fluoro-4-methoxyphenyl)-1-buten-4-ol is a key functional group that opens the door to a wide array of catalytic transformations. Future research could focus on leveraging this reactivity to synthesize novel and complex molecular architectures.

Asymmetric Catalysis : The development of stereoselective reactions is a cornerstone of modern organic synthesis. Future studies could explore asymmetric hydrogenation, epoxidation, or dihydroxylation of the terminal alkene, catalyzed by chiral transition metal complexes. This would provide access to a variety of enantiomerically pure downstream products.

Cross-Coupling Reactions : The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or phosphate), enabling its participation in various cross-coupling reactions. This would allow for the introduction of diverse substituents at the benzylic position, including alkyl, aryl, and heteroaryl groups.

Rearrangement Reactions : The allylic alcohol functionality is prone to sigmatropic rearrangements, such as the biorxiv.orgbiorxiv.org-sigmatropic rearrangement of its corresponding esters (Claisen rearrangement) or ethers. Investigating these transformations could lead to the synthesis of novel scaffolds with altered connectivity and functionality.

Catalytic TransformationPotential Outcome
Asymmetric HydrogenationAccess to chiral saturated alcohols
Stereoselective EpoxidationFormation of enantiopure epoxides
Palladium-Catalyzed Allylic AlkylationCarbon-carbon bond formation at the allylic position
Ruthenium-Catalyzed MetathesisSynthesis of larger, more complex alkenes

Integration into Supramolecular Assemblies

The structural features of this compound make it an attractive building block for the construction of supramolecular assemblies. The interplay of hydrogen bonding, π-π stacking, and halogen bonding could be harnessed to create ordered structures with emergent properties.

Hydrogen Bonding Networks : The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming intricate networks. In the solid state, this could lead to the formation of crystalline co-crystals with tunable physical properties.

Fluorine-Aromatic Interactions : The fluorine atom can participate in non-covalent interactions, including halogen bonding and interactions with aromatic systems. These weak forces can play a crucial role in directing the self-assembly of molecules in solution and in the solid state.

Host-Guest Chemistry : The aromatic ring could be incorporated into larger macrocyclic hosts, or the entire molecule could act as a guest, binding within the cavity of a host molecule. The specificity of this binding could be tuned by modifying the substitution pattern on the aromatic ring.

Advanced Spectroscopic Characterization Under Non-Standard Conditions

While standard spectroscopic techniques (NMR, IR, MS) are essential for routine characterization, the application of advanced techniques under non-standard conditions could provide deeper insights into the structure and dynamics of this compound.

Chiroptical Spectroscopy : As a chiral molecule (assuming it is resolved into its enantiomers), techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) could be used to probe its absolute configuration and conformational preferences in solution.

High-Pressure Spectroscopy : Studying the effects of high pressure on the vibrational and electronic spectra could reveal information about its compressibility and phase transitions.

Cryogenic Matrix Isolation Spectroscopy : Trapping the molecule in an inert gas matrix at cryogenic temperatures would allow for the study of its intrinsic properties in the absence of intermolecular interactions, providing a benchmark for computational studies.

High-Throughput Synthesis and Screening of Analogs for Specific Molecular Interactions

The core structure of this compound is amenable to diversification through high-throughput synthesis methodologies. nih.gov Creating a library of analogs would enable the rapid screening for specific molecular interactions with biological targets or materials.

Combinatorial Chemistry : By systematically varying the substituents on the aromatic ring and modifying the allylic alcohol and alkene functionalities, a large library of related compounds could be generated. strath.ac.uk This could involve parallel synthesis techniques to expedite the process.

Click Chemistry : The introduction of azide or alkyne handles would allow for the use of "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly conjugate the scaffold to other molecules of interest. nih.gov

Screening Platforms : The resulting library could be screened against a panel of enzymes, receptors, or other proteins to identify "hit" compounds with specific biological activity. This approach is widely used in drug discovery to accelerate the identification of lead compounds. nih.gov

Computational Design of Next-Generation Scaffolds Based on this compound

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with desired properties. biorxiv.orguliege.be These in silico methods can guide synthetic efforts by predicting the properties and activities of virtual compounds, saving time and resources. uliege.be

Structure-Activity Relationship (SAR) Studies : If initial screening identifies analogs with interesting activity, computational models can be built to understand the relationship between their structure and activity. semanticscholar.org This knowledge can then be used to design new analogs with improved potency and selectivity.

Scaffold Hopping : Computational algorithms can be used to identify novel core structures (scaffolds) that mimic the shape and electronic properties of this compound but have different atomic connectivity. This can lead to the discovery of new intellectual property.

De Novo Design : Based on the binding site of a biological target, computational programs can design entirely new molecules that are predicted to bind with high affinity. The this compound scaffold could serve as a starting point or a source of inspiration for such designs.

Computational ApproachObjective
Molecular DockingPredict binding mode and affinity to a biological target
Quantum Mechanics CalculationsDetermine electronic properties and reactivity
Molecular Dynamics SimulationsStudy conformational flexibility and interactions with solvent
QSAR ModelingRelate chemical structure to biological activity

Potential as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study the function of a biological target, such as a protein. The structural features of this compound suggest its potential as a starting point for the development of such probes.

Covalent Probes : The allylic alcohol could be modified to incorporate a reactive group (an electrophile) that can form a covalent bond with a specific amino acid residue (e.g., cysteine or lysine) in a protein's active site. nih.gov This can be a powerful tool for target identification and validation.

Photoaffinity Probes : The introduction of a photolabile group would allow the probe to be covalently cross-linked to its binding partner upon irradiation with light. This is particularly useful for identifying transient or weak interactions.

Fluorescent Probes : The conjugation of a fluorophore to the scaffold would enable the visualization of the probe's localization and dynamics within living cells using fluorescence microscopy. The fluorinated phenyl group itself could also be a useful tag for ¹⁹F NMR studies.

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol, and what challenges arise during purification?

Methodological Answer:
The synthesis of fluorinated aromatic alcohols like this compound often involves multi-step reactions. A plausible route includes Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluoromethoxy aromatic moiety, followed by reduction to form the alcohol . Challenges include controlling regioselectivity due to the electron-withdrawing fluorine substituent and minimizing side reactions (e.g., over-reduction). Purification typically employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC (Rf ~0.3–0.5) and confirmed via 1^1H/13^13C NMR for functional group integrity . Impurities such as unreacted intermediates or diastereomers require careful solvent selection (e.g., dichloromethane for polar byproducts).

Basic: How is the crystal structure of fluorinated aromatic compounds validated, and what software tools are recommended?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. For this compound derivatives (e.g., imidazole analogs), data collection on a CAD-4 diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is typical . SHELX programs (SHELXD for solution, SHELXL for refinement) are widely used for small-molecule crystallography due to robust handling of displacement parameters and hydrogen bonding networks . Key metrics include R-factor (<5%), displacement ellipsoid analysis, and validation of intermolecular interactions (e.g., C–H···F bonds) using Mercury or Olex2 visualization tools .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:
Derivatives of fluorinated aromatic alcohols often target enzyme inhibition or receptor modulation. For antimicrobial activity, broth microdilution assays (e.g., MIC determination against S. aureus or C. albicans) are suitable, with positive controls like fluconazole . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference compounds (e.g., doxorubicin). For receptor antagonism, radioligand binding assays (e.g., 3^3H-labeled antagonists) with Scatchard analysis quantify affinity (Kd) and selectivity . Data interpretation must account for fluorophore interference in fluorescence-based assays by including blank controls.

Advanced: How should conflicting data on biological activity between studies be resolved?

Methodological Answer:
Contradictions in reported activities (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, solvent DMSO concentration) or compound purity. To resolve discrepancies:

Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

Characterize impurities via HPLC-MS to rule out confounding byproducts .

Apply statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .

Advanced: What computational methods elucidate the interaction mechanisms of fluorinated compounds with biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina, Glide) predicts binding poses of this compound derivatives in enzyme active sites (e.g., cytochrome P450). Key parameters include grid box sizing (20 ų) around catalytic residues and scoring functions (e.g., MM-GBSA) to rank binding affinities . Molecular dynamics simulations (GROMACS, AMBER) assess stability over 100-ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond occupancy. QM/MM calculations (Gaussian) further probe reaction mechanisms, such as fluorine’s role in transition-state stabilization via electrostatic potential maps .

Basic: What safety protocols are critical when handling fluorinated aromatic alcohols?

Methodological Answer:
Fluorinated compounds require stringent safety measures:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
  • Waste Disposal : Halogenated waste must be segregated in designated containers for incineration .
  • Emergency Procedures : For spills, neutralize with inert adsorbents (vermiculite) and decontaminate with ethanol/water .

Advanced: How can spectroscopic data (NMR, IR) distinguish positional isomers in fluorinated methoxyphenyl derivatives?

Methodological Answer:

  • 19^19F NMR : Chemical shifts vary by substitution pattern; 3-fluoro-4-methoxy groups typically resonate at δ -110 to -115 ppm, whereas 2-fluoro-4-methoxy isomers appear upfield (δ -105 ppm) .
  • 1^1H NMR : Methoxy protons (δ 3.8–3.9 ppm) split into doublets in para-substituted derivatives but remain singlets in ortho/meta positions. Aromatic protons show distinct coupling patterns (e.g., ABX systems for 3-fluoro-4-methoxy).
  • IR Spectroscopy : C–F stretches (1100–1250 cm⁻¹) and methoxy C–O vibrations (1250–1300 cm⁻¹) aid in differentiation .

Advanced: What strategies optimize yield in the synthesis of fluorinated butenol derivatives?

Methodological Answer:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency for aryl-alkene bonds, with yields >70% under inert atmospheres .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of fluorinated intermediates, while microwave-assisted synthesis reduces reaction time (30 min vs. 8 h reflux) .
  • Temperature Control : Low temperatures (-78°C) minimize side reactions in lithiation steps.
  • Workup : Aqueous extraction (1M HCl) removes unreacted amines, followed by drying over MgSO₄ before chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.